sn-Glycerol 3-phosphate

Description

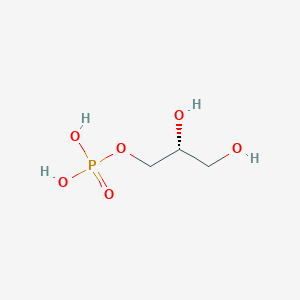

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048346 | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17989-41-2, 57-03-4 | |

| Record name | Glycerol 3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-phosphate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sn-glycerol 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-PHOSPHATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370V52HE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 104 °C | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of sn-Glycerol 3-Phosphate in Lipid Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

sn-Glycerol 3-phosphate (G3P) stands at a critical metabolic nexus, linking glycolysis and lipogenesis, thereby playing an indispensable role in the synthesis of all glycerolipids. This technical guide provides an in-depth exploration of the synthesis of G3P and its sequential acylation, which forms the backbone of both storage lipids (triacylglycerols) and membrane lipids (phospholipids). We delve into the key enzymes governing this pathway, namely glycerol-3-phosphate acyltransferase (GPAT) and acylglycerol-3-phosphate acyltransferase (AGPAT), detailing their isoforms, subcellular locations, substrate specificities, and kinetic properties. Furthermore, this document offers comprehensive experimental protocols for the assessment of these enzymatic activities and outlines the intricate signaling pathways, including insulin-mediated regulation via SREBP-1c and glucose-induced activation via ChREBP, that control the flux of G3P into lipid biosynthesis. This guide is intended to be a valuable resource for researchers investigating metabolic diseases and developing therapeutic interventions targeting lipid metabolism.

Introduction: this compound as the Cornerstone of Lipid Synthesis

This compound is the stereospecific backbone upon which all glycerolipids are constructed.[1][2] Its synthesis and subsequent metabolism are tightly regulated, ensuring a balance between energy storage and membrane biogenesis. The availability of G3P is a key determinant of the rate of lipid synthesis, making the enzymes involved in its production and utilization critical points of metabolic control.[3][4] This guide will elucidate the multifaceted role of G3P in the intricate orchestra of lipid biosynthesis.

Biosynthesis of this compound

There are two primary pathways for the synthesis of this compound in mammalian cells, ensuring a constant supply for lipid synthesis from both carbohydrate and lipid precursors.

From Glycolysis: The Dihydroxyacetone Phosphate (DHAP) Reduction Pathway

The major route for G3P synthesis is through the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[1][5] This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase (GPD1), which utilizes NADH as a reducing equivalent.[5] This pathway directly links carbohydrate metabolism to lipid synthesis, allowing for the conversion of excess glucose into stored fat.

From Glycerol: The Glycerol Kinase Pathway

A second pathway involves the direct phosphorylation of glycerol, a process catalyzed by glycerol kinase.[1][5] This glycerol is primarily derived from the hydrolysis of triacylglycerols.[1] This pathway is particularly important in the liver and adipose tissue for the re-esterification of fatty acids into triacylglycerols.

References

- 1. Thin-layer chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. ChREBP, a transcriptional regulator of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Glycerol-3-Phosphate Shuttle: A Key Regulator of Cellular Respiration and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The glycerol-3-phosphate shuttle (G3PS) is a critical metabolic pathway that facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby playing a pivotal role in cellular respiration and energy production. This guide provides a comprehensive technical overview of the G3PS, detailing its core mechanism, the kinetics of its key enzymatic components, and its tissue-specific functions. We present quantitative data in structured tables for comparative analysis, outline detailed experimental protocols for studying the shuttle's activity, and provide visualizations of the pathway and its regulation using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism and professionals involved in the development of therapeutic agents targeting metabolic pathways.

Introduction

Cellular respiration is a fundamental process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. A key aspect of this process is the oxidation of nicotinamide adenine dinucleotide (NADH) to NAD+, which is essential for the continuation of glycolysis in the cytoplasm. However, the inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transport its reducing equivalents into the mitochondrial matrix for oxidative phosphorylation. The glycerol-3-phosphate shuttle is one of two primary mechanisms in mammalian cells for this purpose, the other being the malate-aspartate shuttle.[1][2]

The G3PS is particularly prominent in tissues with high energy demands and rapid fluctuations in energy requirements, such as skeletal muscle and the brain.[1][2] It also plays a crucial role in specialized tissues like brown adipose tissue for thermogenesis and in pancreatic β-cells for insulin secretion. Unlike the malate-aspartate shuttle, the G3PS is irreversible and yields a lower amount of ATP per molecule of cytosolic NADH. This is because it transfers electrons to flavin adenine dinucleotide (FAD) within the inner mitochondrial membrane, bypassing Complex I of the electron transport chain.[2] This guide will delve into the technical details of this vital shuttle system.

Core Mechanism of the Glycerol-3-Phosphate Shuttle

The G3PS involves the coordinated action of two distinct glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD+-dependent enzyme (cGPDH or GPD1) and a mitochondrial, FAD-dependent enzyme (mGPDH or GPD2) located on the outer face of the inner mitochondrial membrane.[1][2]

The shuttle operates in two main steps:

-

Cytosolic Reaction: In the cytosol, cGPDH catalyzes the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate (G3P). This reaction simultaneously oxidizes one molecule of cytosolic NADH to NAD+, thus regenerating the NAD+ required for glycolysis to proceed.[1][2]

-

Mitochondrial Reaction: G3P then diffuses through the outer mitochondrial membrane into the intermembrane space. Here, it is oxidized back to DHAP by mGPDH. The electrons from this oxidation are transferred to the FAD cofactor of mGPDH, forming FADH2. This FADH2 then donates its electrons to Coenzyme Q (ubiquinone) in the electron transport chain, which becomes reduced to ubiquinol (CoQH2).[2] The regenerated DHAP diffuses back into the cytosol to continue the shuttle.

Since the electrons from FADH2 enter the electron transport chain at Coenzyme Q, they bypass Complex I. Consequently, for each molecule of cytosolic NADH reoxidized via the G3PS, approximately 1.5 molecules of ATP are generated, in contrast to the approximately 2.5 ATP molecules produced when NADH is reoxidized via the malate-aspartate shuttle, which delivers electrons to Complex I.[3][4]

References

The Crossroads of Metabolism: A Technical Guide to sn-Glycerol 3-Phosphate's Role in Carbohydrate and Lipid Interplay

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) stands as a critical nexus in cellular metabolism, strategically positioned at the intersection of glycolysis and glycerolipid synthesis. This technical guide provides an in-depth exploration of the multifaceted roles of G3P, from its synthesis derived from carbohydrate breakdown to its function as the foundational backbone for the vast array of cellular lipids. We will delve into the key enzymatic players, their regulation by pivotal signaling pathways, and the experimental methodologies crucial for investigating this vital metabolic hub. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic diseases, oncology, and drug development, offering insights into potential therapeutic targets within these interconnected pathways.

Introduction: The Centrality of this compound

This compound (chemical formula: C₃H₉O₆P) is a phosphorylated three-carbon alcohol that serves two primary, indispensable roles in cellular metabolism. Firstly, it is a direct product of glycolysis, linking carbohydrate catabolism to the energy state of the cell. Secondly, it provides the three-carbon backbone for the de novo synthesis of all glycerolipids, including triglycerides (TGs) for energy storage and phospholipids for membrane structure and signaling. This dual identity places G3P at the heart of cellular decisions regarding energy utilization, storage, and structural integrity. Understanding the intricate regulation of G3P metabolism is therefore paramount for deciphering the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers.

Biosynthesis of this compound: Tapping into Glycolysis

The primary route for G3P synthesis in most tissues is through the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by the NAD⁺-dependent enzyme, cytosolic glycerol-3-phosphate dehydrogenase (GPD1).

DHAP + NADH + H⁺ ⇌ this compound + NAD⁺

This seemingly simple reaction is a critical regulatory point. The availability of DHAP from glycolysis directly influences the rate of G3P synthesis. Furthermore, the reaction regenerates NAD⁺ from NADH, which is essential for the continuation of glycolysis under aerobic conditions.

An alternative pathway, known as glyceroneogenesis, allows for the synthesis of G3P from non-carbohydrate precursors such as pyruvate, lactate, and certain amino acids. This pathway is particularly important in adipose tissue during periods of fasting to provide G3P for the re-esterification of free fatty acids.

The Role of G3P in Lipid Synthesis: Building the Foundation

G3P is the initial substrate for the synthesis of all glycerolipids. The first committed step in this pathway is the acylation of the sn-1 position of G3P with a fatty acyl-CoA, a reaction catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes. This reaction yields lysophosphatidic acid (LPA), which is subsequently acylated at the sn-2 position to form phosphatidic acid (PA). PA is a key branchpoint metabolite that can be directed towards the synthesis of either triglycerides for storage or various classes of phospholipids for membrane biogenesis.

Key Enzymes and Their Regulation

The metabolic fate of G3P is determined by the activity of several key enzymes, each subject to intricate regulatory mechanisms.

Glycerol-3-Phosphate Dehydrogenase (GPDH)

Two main isoforms of GPDH exist, with distinct subcellular localizations and functions:

-

Cytosolic GPDH (GPD1): This NAD⁺-dependent enzyme, as mentioned, catalyzes the reduction of DHAP to G3P in the cytosol.

-

Mitochondrial GPDH (GPD2): Located on the outer surface of the inner mitochondrial membrane, this FAD-dependent enzyme catalyzes the oxidation of G3P back to DHAP, transferring electrons directly to the electron transport chain via coenzyme Q.

Together, GPD1 and GPD2 form the glycerol-3-phosphate shuttle , a crucial mechanism for transporting reducing equivalents (in the form of electrons) from cytosolic NADH into the mitochondria for ATP production. This shuttle is particularly active in tissues with high energy demands, such as skeletal muscle and the brain.

Glycerol-3-Phosphate Acyltransferase (GPAT)

The GPAT enzymes catalyze the rate-limiting step in glycerolipid synthesis. In mammals, there are four isoforms with distinct localizations and substrate specificities:

-

Mitochondrial GPATs (GPAT1 and GPAT2): Located in the outer mitochondrial membrane. GPAT1 is a major contributor to hepatic triglyceride synthesis.

-

Endoplasmic Reticulum GPATs (GPAT3 and GPAT4): Reside in the endoplasmic reticulum membrane.

The activity of these isoforms is regulated at both the transcriptional and post-translational levels.

Data Presentation: Quantitative Insights into G3P Metabolism

Table 1: Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (GPDH) Isoforms

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| GPD1 (cytosolic) | Saccharomyces cerevisiae | DHAP | 0.2 - 4 mM | - | |

| GPD1 (cytosolic) | Saccharomyces cerevisiae | NADH | 0.02 - 2 mM | Increased in S. kudriavzevii | |

| GPD1 (human) | - | - | R269A mutation increases Km 110-fold | R269A mutation decreases kcat 41,000-fold |

Table 2: Properties and Regulation of Mammalian Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

| Isoform | Localization | NEM Sensitivity | Key Regulatory Factors | Reference(s) |

| GPAT1 | Outer Mitochondrial Membrane | Resistant | Insulin (increases Km and Vmax), SREBP-1c (transcriptional induction) | |

| GPAT2 | Outer Mitochondrial Membrane | Sensitive | - | |

| GPAT3 | Endoplasmic Reticulum | Sensitive | Insulin (phosphorylation), PPARγ (transcriptional induction) | |

| GPAT4 | Endoplasmic Reticulum | Sensitive | Insulin (phosphorylation) |

NEM: N-ethylmaleimide, an inhibitor of some GPAT isoforms.

Signaling Pathways Regulating G3P Metabolism

The flux of G3P through its metabolic pathways is tightly controlled by key signaling cascades that respond to the nutritional and hormonal state of the organism.

Insulin Signaling

Insulin, the primary anabolic hormone, promotes the storage of glucose and lipids. In the context of G3P metabolism, insulin signaling:

-

Increases Glycolysis: By promoting the translocation of GLUT4 glucose transporters to the cell surface in muscle and adipose tissue, insulin increases glucose uptake and subsequent flux through glycolysis, thereby increasing the availability of DHAP for G3P synthesis.

-

Activates SREBP-1c: The PI3K/Akt pathway, a central component of insulin signaling, leads to the activation of the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

-

Regulates GPAT activity: Insulin can acutely increase the Km and Vmax of GPAT1 through phosphorylation. It also stimulates the phosphorylation of GPAT3 and GPAT4.

Diagram: Insulin Signaling Pathway

Caption: Insulin signaling cascade leading to increased G3P synthesis and lipogenesis.

SREBP-1c: The Master Transcriptional Regulator of Lipogenesis

SREBP-1c is a transcription factor that plays a central role in the regulation of genes involved in fatty acid and triglyceride synthesis. Its activation is a multi-step process:

-

ER Retention: In its inactive state, SREBP-1c is bound to the SREBP-cleavage activating protein (SCAP) in the endoplasmic reticulum (ER) membrane. This complex is held in the ER by the insulin-induced gene (INSIG) protein.

-

Golgi Translocation: Upon insulin signaling, the SREBP-1c/SCAP complex is released from INSIG and translocates to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes two sequential proteolytic cleavages by Site-1 Protease (S1P) and Site-2 Protease (S2P).

-

Nuclear Translocation: The liberated N-terminal domain of SREBP-1c (nSREBP-1c) translocates to the nucleus.

-

Gene Transcription: nSREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, including GPAT1, acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS), thereby upregulating their transcription and promoting lipogenesis.

Diagram: SREBP-1c Activation and Action

Caption: Activation of SREBP-1c and its role in upregulating lipogenic gene expression.

PPARγ: A Key Regulator of Adipogenesis and Lipid Metabolism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipocyte differentiation and is critically involved in lipid metabolism.

-

Activation: PPARγ is activated by endogenous ligands, including certain fatty acids and their derivatives.

-

Transcriptional Control: Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.

-

Target Genes: PPARγ upregulates the expression of genes involved in:

-

Glyceroneogenesis: Enhancing the synthesis of G3P from non-carbohydrate sources.

-

Fatty Acid Uptake and Esterification: Increasing the expression of fatty acid transporters and enzymes like GPAT3, promoting the conversion of fatty acids into triglycerides for storage in adipose tissue.

-

Diagram: PPARγ Regulation of Lipid Metabolism

Caption: PPARγ activation and its transcriptional control over genes involved in glyceroneogenesis and lipid storage.

Experimental Protocols

A thorough investigation of G3P metabolism requires robust and reliable experimental methods. Below are detailed protocols for the quantification of G3P and the measurement of GPDH and GPAT activity.

Quantification of this compound

Method 1: Colorimetric Assay

This method is based on the enzymatic oxidation of G3P, which leads to the production of a colored product that can be measured spectrophotometrically.

-

Principle: G3P is oxidized by a G3P enzyme mix to form an intermediate, which then reduces a probe to generate a colored product with an absorbance maximum at 450 nm. The intensity of the color is directly proportional to the G3P concentration.

-

Sample Preparation:

-

For tissue samples (e.g., 10 mg), homogenize in 100-200 µL of ice-cold G3P Assay Buffer.

-

For cultured cells (e.g., 1 x 10⁶), resuspend the cell pellet in 200 µL of ice-cold G3P Assay Buffer and homogenize.

-

Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a standard curve using a known concentration of G3P standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust the volume of each standard to 50 µL with G3P Assay Buffer.

-

Samples: Add 1-50 µL of the prepared sample supernatant to individual wells. Adjust the final volume to 50 µL with G3P Assay Buffer. For samples with potentially high NADH levels, prepare a parallel sample blank without the G3P Enzyme Mix.

-

Reaction Mix: Prepare a reaction mix containing G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe according to the manufacturer's instructions.

-

Incubation: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well. Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the 0 nmol standard (blank) from all readings. Plot the standard curve and determine the concentration of G3P in the samples from the curve.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the quantification of G3P.

-

Principle: G3P is extracted from the sample, derivatized to increase its volatility, and then separated and quantified by GC-MS.

-

Extraction and Derivatization:

-

Homogenize the sample in a suitable extraction solvent (e.g., a methanol/water mixture) containing an internal standard (e.g., ribitol).

-

After extraction, the supernatant is dried.

-

The dried extract is derivatized, for example, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create trimethylsilyl (TMS) derivatives of G3P and the internal standard.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The components are separated on a suitable capillary column.

-

The mass spectrometer is operated in selective ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized G3P and the internal standard.

-

-

Quantification: The concentration of G3P is determined by comparing the peak area of the G3P derivative to that of the internal standard, using a standard curve generated with known amounts of G3P.

Measurement of Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

Method: Colorimetric Assay

-

Principle: GPDH activity is determined by measuring the rate of NADH oxidation (decrease in absorbance at 340 nm) or the production of a colored product from a coupled reaction (increase in absorbance at a specific wavelength, e.g., 450 nm).

-

Sample Preparation: Prepare tissue or cell lysates as described for G3P quantification.

-

Assay Procedure (measuring NADH oxidation at 340 nm):

-

Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Bicine-NaOH, pH 9.0), and dihydroxyacetone phosphate (DHAP).

-

Add the sample lysate to the cuvette and mix.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation (ΔA₃₄₀/min) is proportional to the GPDH activity.

-

-

Calculation: GPDH activity (U/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Measurement of Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

Method: Radiometric Assay

-

Principle: This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA or a radiolabeled glycerol backbone from G3P into lysophosphatidic acid (LPA).

-

Sample Preparation: Isolate microsomal or mitochondrial fractions from tissue or cell homogenates.

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 75 mM Tris-HCl, pH 7.5), MgCl₂, BSA, and either [¹⁴C]glycerol-3-phosphate and unlabeled acyl-CoA, or unlabeled G3P and [¹⁴C]acyl-CoA.

-

Initiate the reaction by adding the microsomal or mitochondrial protein preparation.

-

Incubate the reaction for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/acetic acid).

-

Extract the lipids.

-

Separate the radiolabeled LPA product from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the LPA spot using a scintillation counter or phosphorimager.

-

-

Calculation: GPAT activity is expressed as nmol of product formed per minute per mg of protein.

Logical Relationships and Experimental Workflows

Diagram: Experimental Workflow for Studying G3P Metabolism

Caption: A generalized workflow for the biochemical analysis of G3P and related enzymes.

Conclusion

This compound is a linchpin of cellular metabolism, elegantly connecting the catabolic processes of carbohydrate breakdown with the anabolic pathways of lipid synthesis. The intricate regulation of its synthesis and utilization by key enzymes and signaling networks underscores its importance in maintaining metabolic homeostasis. Dysregulation of G3P metabolism is a hallmark of numerous diseases, making the enzymes and signaling molecules that control its fate attractive targets for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the complexities of this central metabolic intersection and to develop novel strategies for the treatment of metabolic and other related diseases.

An In-depth Technical Guide to the Enzymatic Conversion of Dihydroxyacetone Phosphate to sn-Glycerol 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzymatic conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate (G3P) is a pivotal reaction at the nexus of carbohydrate and lipid metabolism. This conversion is primarily catalyzed by the NAD-dependent enzyme, glycerol-3-phosphate dehydrogenase (GPDH). This technical guide provides a comprehensive overview of this enzymatic reaction, including the roles of the cytosolic (GPD1) and mitochondrial (GPD2) isoforms of GPDH, their kinetic properties, and their significance in metabolic pathways such as glycolysis, lipogenesis, and the glycerol-3-phosphate shuttle. Detailed experimental protocols for enzyme purification and activity assays are provided, along with quantitative data to support researchers in their study of this critical metabolic step. Furthermore, this guide offers visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to Glycerol-3-Phosphate Dehydrogenase (GPDH)

Glycerol-3-phosphate dehydrogenase (EC 1.1.1.8 for NAD-dependent, EC 1.1.5.3 for quinone-dependent) is a key enzyme that catalyzes the reversible reduction of DHAP to G3P.[1] This reaction is a critical link between glycolysis and phospholipid biosynthesis.[1] There are two main isoforms of GPDH in mammals, each with distinct subcellular localizations and metabolic roles:

-

Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): This soluble enzyme, found in the cytoplasm, primarily catalyzes the reduction of DHAP to G3P, utilizing NADH as a cofactor.[1] This reaction is crucial for regenerating NAD+ from NADH produced during glycolysis, particularly in tissues like skeletal muscle and the brain.[2]

-

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): This FAD-dependent enzyme is embedded in the inner mitochondrial membrane.[1] It catalyzes the oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via coenzyme Q.[1] This process is a key component of the glycerol-3-phosphate shuttle.

The coordinated action of GPD1 and GPD2 in the glycerol-3-phosphate shuttle facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondria for ATP production.[2][3][4] This shuttle is particularly important in cells with high rates of glycolysis.

Quantitative Data

The kinetic parameters of GPDH can vary depending on the organism, tissue source, and specific isoform. The following tables summarize key quantitative data for GPDH from various sources.

Table 1: Kinetic Parameters of Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1)

| Organism/Tissue | Substrate | Km | Vmax | kcat | Optimal pH | Reference(s) |

| Saccharomyces cerevisiae | DHAP | 0.54 mM | - | - | 7.6 | [5] |

| NADH | 0.023 mM | - | - | 7.6 | [5] | |

| Human (recombinant) | G3P | - | - | 15 s-1 | - | [1] |

| NAD+ | 0.21 mM | - | - | - | [1] | |

| Human Erythrocytes (GAPDH) | G3P | 20.7 µM | 4.3 U/mg | - | 8.5 | [6] |

| NAD+ | 17.8 µM | 4.3 U/mg | - | 8.5 | [6] |

Note: Data for human erythrocytes is for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which is a different enzyme but provides context for kinetic parameters of a related dehydrogenase.

Table 2: Optimal Conditions and Inhibitors of GPDH

| Enzyme Source | Optimal Temperature | Inhibitors | Ki | Reference(s) |

| Saccharomyces cerevisiae (GPD1) | - | NAD+ (vs NADH) | 0.93 mM | [5] |

| Fructose-1,6-bisphosphate (vs DHAP) | 4.8 mM | [5] | ||

| ATP, ADP | - | [5] | ||

| Human Erythrocytes (GAPDH) | ~43°C | - | - | [6] |

Experimental Protocols

Purification of Glycerol-3-Phosphate Dehydrogenase

The following is a representative protocol for the purification of GPDH, adapted from methods used for similar dehydrogenases, employing affinity chromatography.[6][7]

4.1.1 Materials

-

Cell lysate containing GPDH

-

Equilibration Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM EDTA, 10 mM 2-mercaptoethanol

-

Wash Buffer: 25 mM Tris-HCl (pH 8.5), 2 mM EDTA, 10 mM 2-mercaptoethanol

-

Elution Buffer: Wash Buffer containing 10 mM NAD+

-

Blue Sepharose CL-6B affinity chromatography column

-

Ammonium sulfate

-

Dialysis tubing

4.1.2 Protocol

-

Cell Lysis and Clarification: Resuspend cell pellet in Equilibration Buffer and lyse by sonication or French press. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30-45 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the clarified lysate to a final saturation of 60%. Stir for 30 minutes at 4°C and then centrifuge to remove precipitated proteins. Increase the ammonium sulfate saturation of the supernatant to 88% and collect the precipitated protein containing GPDH by centrifugation.

-

Dialysis: Resuspend the protein pellet in a minimal volume of Equilibration Buffer and dialyze overnight against a large volume of the same buffer to remove excess ammonium sulfate.

-

Affinity Chromatography:

-

Equilibrate the Blue Sepharose CL-6B column with several column volumes of Equilibration Buffer.

-

Load the dialyzed protein sample onto the column.

-

Wash the column with 10 column volumes of Equilibration Buffer to remove unbound proteins.

-

Wash the column with 5 column volumes of Wash Buffer.

-

Elute GPDH from the column with Elution Buffer.

-

-

Fraction Analysis: Collect fractions and measure protein concentration (e.g., at 280 nm) and GPDH activity (see section 4.2) to identify fractions containing the purified enzyme.

-

Concentration and Storage: Pool the active fractions and concentrate using an appropriate method (e.g., ultrafiltration). Store the purified enzyme at -20°C or -80°C in a buffer containing glycerol for stability.

GPDH Activity Assay

This protocol is a generalized spectrophotometric assay to measure the activity of GPDH by monitoring the oxidation of NADH to NAD+ at 340 nm.

4.2.1 Materials

-

Purified GPDH or cell lysate

-

Assay Buffer: 100 mM Bicine-NaOH, pH 9.0

-

Substrate Solution: 50 mM this compound

-

Cofactor Solution: 100 mM NAD+

-

UV-Vis Spectrophotometer and cuvettes

4.2.2 Protocol

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

2.70 mL Assay Buffer

-

0.102 mL Substrate Solution

-

0.051 mL Cofactor Solution

-

A volume of distilled water to bring the final volume to 3.0 mL after enzyme addition.

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for approximately 3 minutes to reach thermal equilibrium.

-

Initiation of Reaction: Add a small volume (e.g., 15 µL) of the enzyme solution to the cuvette and mix thoroughly.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

-

Calculation of Activity: Determine the initial rate of the reaction (ΔAbs340/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs340 / min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

Where:

-

ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1

-

One unit (U) of GPDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Signaling Pathways and Logical Relationships

The enzymatic conversion of DHAP to G3P is integrated into several key metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

The Glycerol-3-Phosphate Shuttle

Caption: The Glycerol-3-Phosphate Shuttle.

Integration of GPDH with Glycolysis and Lipogenesis

Caption: Integration of GPDH with Glycolysis and Lipogenesis.

Experimental Workflow for GPDH Analysis

Caption: Experimental Workflow for GPDH Analysis.

Conclusion

The enzymatic conversion of dihydroxyacetone phosphate to this compound by glycerol-3-phosphate dehydrogenase is a cornerstone of cellular metabolism, intricately linking the catabolism of carbohydrates with the biosynthesis of lipids and the maintenance of cellular redox balance. Understanding the characteristics of GPDH isoforms and their regulation is crucial for research in metabolic diseases, oncology, and drug development. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust resource for scientists and researchers to further investigate the multifaceted roles of this vital enzyme.

References

- 1. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of glycerol-3-phosphate dehydrogenase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. biorxiv.org [biorxiv.org]

The Divergent Roles of sn-Glycerol 3-Phosphate in Bacterial and Eukaryotic Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite situated at the crossroads of glycolysis and phospholipid biosynthesis in both prokaryotic and eukaryotic organisms. However, its specific roles in the construction of the cellular envelope display a fundamental divergence between bacteria and eukaryotes. In Gram-positive bacteria, G3P is a direct precursor for the synthesis of teichoic acids, crucial anionic polymers that adorn the thick peptidoglycan cell wall. In contrast, eukaryotes, which lack a peptidoglycan cell wall, utilize G3P primarily for the synthesis of glycerolipids. These lipids form the foundational structure of the cell membrane and serve as anchors for various cell surface glycoproteins that constitute the glycocalyx. This technical guide provides an in-depth exploration of the distinct pathways of G3P utilization in bacterial versus eukaryotic cell wall-related synthesis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The structural integrity and external interface of a cell are dictated by its outermost layer. In Gram-positive bacteria, this is a robust cell wall composed of a thick layer of peptidoglycan, interwoven with anionic polymers called teichoic acids. Eukaryotic cells, on the other hand, possess a fluid plasma membrane as their primary barrier, often covered by a carbohydrate-rich layer known as the glycocalyx. At the heart of the synthesis of these distinct structures lies a common precursor: this compound (G3P).

This guide will dissect the journey of G3P in these two domains of life, highlighting its direct incorporation into the polymeric backbone of bacterial wall teichoic acids (WTAs) and its foundational role in building the lipid anchors for the glycoproteins that populate the eukaryotic cell surface. Understanding these divergent pathways is not only crucial for fundamental cell biology but also presents opportunities for the development of targeted antimicrobial therapies that exploit these metabolic differences.

This compound in Bacterial Cell Wall Synthesis

In Gram-positive bacteria, G3P is a direct and essential building block for the synthesis of wall teichoic acids (WTAs), which can constitute up to 60% of the cell wall's dry weight.[1] WTAs are crucial for maintaining cell shape, regulating cell division, and are implicated in virulence and antibiotic resistance.[2]

The Wall Teichoic Acid (WTA) Biosynthesis Pathway

The synthesis of WTAs is a multi-step process that occurs on the cytoplasmic face of the cell membrane, involving a series of "Tar" (teichoic acid ribitol) or "Tag" (teichoic acid glycerol) enzymes. The initial steps involve the assembly of a linkage unit on an undecaprenyl phosphate lipid carrier. This compound is incorporated into this linkage unit and also serves as the monomer for the poly(glycerol phosphate) backbone of the WTA polymer in many species.

The key steps involving G3P are:

-

Linkage Unit Priming: The enzyme TarB (or TagB) transfers a single G3P unit from CDP-glycerol to the growing linkage unit on the lipid carrier.[3]

-

Polymerization: The enzyme TarF (or TagF) then polymerizes multiple G3P units from CDP-glycerol to form the poly(glycerol phosphate) chain.[3]

Quantitative Data

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| TagF (TarF homolog) | Bacillus subtilis | Lipid φ analog | 2.6 µM | Not reported | [4][5] |

| TarB | Data not readily available | CDP-Glycerol | - | - |

| Organism | Condition | Intracellular G3P Concentration | Reference |

| Corynebacterium glutamicum | Growth on glycerol and glucose | Varies with induction | [6] |

| Pseudomonas aeruginosa ΔglpD mutant | Grown with succinate + glycerol | Significant accumulation | [7] |

Experimental Protocols

This protocol is adapted from Kho and Meredith (2018).[5]

I. Wall Teichoic Acid (WTA) Extraction:

-

Cell Lysis and Peptidoglycan Isolation:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., with lysozyme) and incubate to degrade the cell wall.

-

Treat with DNase and RNase to remove nucleic acids.

-

Wash the resulting peptidoglycan sacculi extensively with detergents (e.g., SDS) to remove lipoteichoic acids (LTAs) and other membrane components.

-

-

WTA Liberation:

-

Hydrolyze the clean peptidoglycan with either sodium hydroxide or trichloroacetic acid to release the covalently linked WTA.

-

-

Purification:

-

Centrifuge to pellet the peptidoglycan debris.

-

Neutralize the supernatant and purify the soluble WTA using size-exclusion chromatography or anion-exchange chromatography.

-

II. Analysis of WTA:

-

Polyacrylamide Gel Electrophoresis (PAGE):

-

Run the purified WTA on a high-percentage polyacrylamide gel.

-

Stain the gel with Alcian blue followed by silver staining to visualize the WTA polymers. This allows for the determination of relative abundance and polymer length.

-

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

-

For detailed structural analysis, subject the purified WTA to NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS).

-

This compound in Eukaryotic Cell "Wall" Synthesis

Eukaryotic cells do not possess a peptidoglycan cell wall. Instead, their plasma membrane is often covered by a glycocalyx, a dense layer of carbohydrates composed of the glycan portions of membrane glycoproteins and glycolipids. The role of G3P in this context is indirect but fundamental: it is the backbone for the synthesis of glycerolipids, including the phosphatidylinositol that can be modified to form glycosylphosphatidylinositol (GPI) anchors for many cell surface proteins.

The Glycerolipid Synthesis Pathway and its Connection to the Glycocalyx

The synthesis of glycerolipids begins with the acylation of G3P. This process occurs primarily in the endoplasmic reticulum and mitochondria.

The key steps are:

-

First Acylation: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). This is the rate-limiting step in glycerolipid synthesis.[8]

-

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position of LPA to form phosphatidic acid (PA).

-

Diacylglycerol Formation: Phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield diacylglycerol (DAG).

-

Phospholipid and Glycoprotein Anchor Synthesis: DAG is a precursor for the synthesis of major membrane phospholipids like phosphatidylcholine and phosphatidylethanolamine. It is also a precursor for phosphatidylinositol, which can be further modified to form GPI anchors that tether proteins to the cell surface.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 3. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycerol-3-phosphate transporter of Escherichia coli: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Centrality of sn-Glycerol 3-Phosphate in Glycolysis and Gluconeogenesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

sn-Glycerol 3-phosphate (G3P) is a critical metabolic intermediate that stands at the crossroads of carbohydrate and lipid metabolism.[1][2][3] Derived from or converted to the glycolytic intermediate dihydroxyacetone phosphate (DHAP), G3P is a pivotal molecule that links glycolysis, gluconeogenesis, and the de novo synthesis of glycerolipids.[4][5] Furthermore, it is a key component of the glycerol-3-phosphate shuttle, a vital mechanism for transporting cytosolic reducing equivalents into the mitochondria for oxidative phosphorylation.[6][7] This guide provides an in-depth examination of the biochemical significance of G3P, detailing its roles in major metabolic pathways, presenting relevant quantitative data, outlining experimental protocols for its study, and exploring its implications as a therapeutic target in metabolic diseases.

Biosynthesis and Metabolic Fate of this compound

This compound is primarily synthesized through two main routes:

-

From Glycolysis: The most common pathway for G3P synthesis is the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[4] This reversible reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1) , which utilizes NADH as a cofactor.[1][8]

-

From Glycerol: In tissues expressing the enzyme glycerol kinase , such as the liver and kidney, G3P can be synthesized by the direct ATP-dependent phosphorylation of glycerol.[4][7][9] This glycerol is often derived from the hydrolysis of triglycerides (lipolysis).[7]

The fate of G3P is multifaceted, underscoring its central role in cellular metabolism. It can be utilized in glycerolipid synthesis, be oxidized back to DHAP to re-enter glycolysis or gluconeogenesis, or participate in the transfer of electrons to the respiratory chain.[5][10]

The Role of G3P in Glycolysis and the Glycerol-3-Phosphate Shuttle

The connection between G3P and glycolysis is bidirectional and fundamentally important for maintaining cellular redox balance. During glycolysis, the conversion of glucose to pyruvate generates cytosolic NADH.[8] Since the inner mitochondrial membrane is impermeable to NADH, shuttle systems are required to transport its reducing equivalents into the mitochondria for ATP production via oxidative phosphorylation.[6][8]

The glycerol-3-phosphate shuttle is a key mechanism for this process, particularly prominent in tissues with high energy demands like skeletal muscle and the brain.[6][8][11] The shuttle operates in two steps involving two distinct GPD isoforms:

-

Cytosolic Step: Cytosolic GPD1 catalyzes the transfer of electrons from NADH to DHAP, forming G3P and regenerating NAD+. This NAD+ is then available for further glycolytic reactions.[8][12]

-

Mitochondrial Step: G3P diffuses through the outer mitochondrial membrane and is then oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2) .[1][8] GPD2 is an FAD-dependent enzyme bound to the inner mitochondrial membrane.[12][13] The electrons from G3P are transferred to FAD, forming FADH₂, which then donates the electrons to coenzyme Q (ubiquinone) in the electron transport chain, bypassing Complex I.[8][14]

This shuttle is less energy-efficient than the malate-aspartate shuttle, yielding approximately 1.5 ATP molecules per NADH molecule, as the electrons enter the electron transport chain at Complex III.[14]

References

- 1. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 5. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 6. fiveable.me [fiveable.me]

- 7. academic.oup.com [academic.oup.com]

- 8. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 9. Glyceroneogenesis and the supply of glycerol-3-phosphate for glyceride-glycerol synthesis in liver slices of fasted and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adpcollege.ac.in [adpcollege.ac.in]

- 12. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aklectures.com [aklectures.com]

Unraveling the Backbone of Lipid Synthesis: A Technical Guide to the Discovery and History of the sn-Glycerol 3-Phosphate Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and elucidation of the pivotal sn-Glycerol 3-phosphate (sn-G3P) metabolic pathway. From the foundational work of Eugene P. Kennedy to the detailed characterization of its core enzymes and the innovative techniques used to trace its intermediates, this document provides a comprehensive historical and technical overview for professionals in the field. The sn-G3P pathway stands as a critical juncture between carbohydrate and lipid metabolism, making its thorough understanding essential for research into metabolic disorders and the development of novel therapeutics.

A Historical Overview: The Genesis of the Kennedy Pathway

The journey to understanding how cells synthesize complex glycerolipids began in the mid-20th century. The seminal work of Eugene P. Kennedy and his colleagues in the 1950s laid the intellectual framework for what is now known as the Kennedy pathway .[1][2][3][4] Their groundbreaking research, primarily using rat liver preparations, was the first to delineate the stepwise enzymatic reactions that form the backbone of phospholipid and triglyceride synthesis.

Two key publications in 1956 by Kennedy and Samuel B. Weiss in the Journal of Biological Chemistry and the Journal of the American Chemical Society were instrumental.[5][6][7] These papers described the essential role of cytidine coenzymes in phospholipid biosynthesis and outlined the enzymatic synthesis of triglycerides, respectively.[5][6] This early work established that this compound, derived from glycolysis, is the initial acceptor molecule for fatty acids, setting the stage for the sequential acylation steps that follow.

The historical progression of the discovery can be visualized as a logical sequence of key findings that built upon one another, starting from the initial concept of the pathway and leading to the detailed characterization of its components.

Core Enzymes of the this compound Pathway

The sn-G3P pathway is orchestrated by a series of key enzymes that catalyze the sequential steps from glycolysis-derived precursors to the formation of phosphatidic acid, the central intermediate in glycerolipid synthesis.

sn-Glycerol-3-Phosphate Dehydrogenase (GPDH)

sn-Glycerol-3-phosphate dehydrogenase (GPDH; EC 1.1.1.8) is a crucial enzyme that links glycolysis to the sn-G3P pathway. It catalyzes the reversible reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to this compound, utilizing NADH as a reducing equivalent.[2] There are two main isoforms of GPDH: a cytosolic, NAD-dependent enzyme (GPD1) and a mitochondrial, FAD-dependent enzyme (GPD2).[8] The interplay between these two isoforms is fundamental to the glycerol phosphate shuttle , a mechanism for the transfer of reducing equivalents from the cytosol to the mitochondrial electron transport chain.[8][9]

sn-Glycerol-3-Phosphate Acyltransferase (GPAT)

The first committed step in glycerolipid synthesis is catalyzed by sn-glycerol-3-phosphate acyltransferase (GPAT; EC 2.3.1.15). This enzyme facilitates the acylation of the sn-1 position of this compound with a long-chain fatty acyl-CoA to form 1-acyl-sn-glycerol 3-phosphate, also known as lysophosphatidic acid (LPA).[10][11] Multiple isoforms of GPAT exist, with distinct subcellular localizations (mitochondria and endoplasmic reticulum) and substrate specificities.[12]

1-acyl-sn-Glycerol-3-Phosphate Acyltransferase (AGPAT)

Following the initial acylation, 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT; EC 2.3.1.51), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the acylation of the sn-2 position of LPA to yield 1,2-diacyl-sn-glycerol 3-phosphate, or phosphatidic acid (PA).[13] This step is critical for determining the fatty acid composition at the sn-2 position of glycerolipids.

Phosphatidic Acid Phosphatase (PAP)

Phosphatidic acid phosphatase (PAP; EC 3.1.3.4), also known as lipin, catalyzes the dephosphorylation of phosphatidic acid to produce diacylglycerol (DAG).[14] This is a key regulatory step, as DAG can then be utilized for the synthesis of triglycerides or phospholipids such as phosphatidylcholine and phosphatidylethanolamine. The discovery of the gene encoding PAP was a significant breakthrough in understanding the regulation of lipid metabolism.[14] The enzyme was first described in animal tissues in 1957.[14]

The enzymatic cascade of the Kennedy pathway, starting from the glycolytic intermediate DHAP, illustrates the sequential formation of key lipid precursors.

References

- 1. Kennedy, E.P. and Weiss, S.B. (1956) The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipides. Journal of Biological Chemistry, 222, 193-214. - References - Scientific Research Publishing [scirp.org]

- 2. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 8. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 9. 酸性磷酸酶的酶促测定(EC 3.1.3.2) [sigmaaldrich.com]

- 10. scitechdaily.com [scitechdaily.com]

- 11. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 12. Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-acylglycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 14. Kinetic regulation of the mitochondrial glycerol-3-phosphate dehydrogenase by the external NADH dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: An In-depth Technical Guide to the Regulation of sn-Glycerol 3-Phosphate Levels in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite, standing at the intersection of glycolysis, gluconeogenesis, and glycerolipid synthesis. Its cellular concentration is a critical determinant of metabolic flux, influencing processes from energy storage and expenditure to cell signaling. The regulation of G3P levels is a complex, tissue-specific process orchestrated by a concert of enzymes and signaling pathways. This technical guide provides a comprehensive overview of the mechanisms governing G3P homeostasis in key metabolic tissues, including the liver, adipose tissue, skeletal muscle, and brain. We delve into the roles of key enzymatic players, the influence of hormonal signals, and the methodologies employed to investigate these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, drug discovery, and biomedical research.

Introduction

The precise control of this compound (G3P) concentrations is fundamental to metabolic health. G3P serves as the backbone for the synthesis of triglycerides and phospholipids, making it essential for energy storage and membrane biogenesis.[1][2][3] Furthermore, its role in the glycerol phosphate shuttle highlights its importance in cellular bioenergetics, particularly in tissues with high energy demands like the brain and skeletal muscle.[4][5][6] Dysregulation of G3P metabolism is implicated in a range of pathologies, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A thorough understanding of the tissue-specific mechanisms that govern G3P levels is therefore crucial for the development of novel therapeutic strategies targeting these metabolic disorders.

This guide will explore the multifaceted regulation of G3P in distinct physiological contexts, focusing on the key enzymes that control its synthesis and degradation. We will also examine the overarching influence of hormonal signals, primarily insulin and glucagon, on these enzymatic activities.

Key Enzymes in G3P Metabolism

The cellular pool of G3P is primarily determined by the coordinated action of four key enzyme classes:

-

Glycerol Kinase (GK): Catalyzes the phosphorylation of glycerol to G3P.[7][8]

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): Interconverts G3P and dihydroxyacetone phosphate (DHAP), linking G3P metabolism to glycolysis.[9][10]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): Catalyze the first committed step in glycerolipid synthesis, esterifying a fatty acyl-CoA to G3P.[3][11][12]

-

Glycerol-3-Phosphate Phosphatase (G3PP): A more recently discovered enzyme that hydrolyzes G3P back to glycerol, creating a "glycerol shunt".[13][14][15]

The tissue-specific expression and regulation of these enzymes are central to the diverse roles of G3P in different metabolic organs.

Tissue-Specific Regulation of G3P Levels

The liver is a central hub for G3P metabolism, utilizing it for both gluconeogenesis and triglyceride synthesis for VLDL secretion.[1]

-

Glycerol Kinase (GK): Highly expressed in the liver, allowing for the direct phosphorylation of glycerol derived from peripheral lipolysis, particularly during fasting.[1] GK activity in the liver is crucial for gluconeogenesis from glycerol.[16][17]

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): Both cytosolic (cGPDH/GPD1) and mitochondrial (mGPDH/GPD2) isoforms are present, facilitating the glycerol phosphate shuttle and the interconversion with the glycolytic intermediate DHAP.

-

Glycerol-3-Phosphate Acyltransferases (GPATs): The liver expresses multiple GPAT isoforms, with GPAT1 being a key regulator of hepatic triglyceride synthesis.[12][18] Insulin promotes the transcriptional expression of GPAT1, channeling G3P towards lipid synthesis in the fed state.[3]

-

Glycerol-3-Phosphate Phosphatase (G3PP): G3PP in the liver plays a crucial role in preventing excessive G3P accumulation, thereby regulating hepatic glucose and lipid metabolism.[14][16][17] Overexpression of G3PP in the liver can reduce hepatic glucose production and triglyceride storage.[14]

Table 1: Key Enzymes in Hepatic G3P Metabolism

| Enzyme | Location | Primary Function in Liver | Regulation |

| Glycerol Kinase (GK) | Cytosol/Mitochondria | Phosphorylation of glycerol for gluconeogenesis and glycerolipid synthesis.[1] | Isoform 4 is the sole isoform in adult liver.[19] |

| GPDH (cytosolic & mitochondrial) | Cytosol & Mitochondria | Links glycolysis to G3P metabolism; participates in the glycerol phosphate shuttle.[4][10] | Substrate availability (NADH/NAD+ ratio, DHAP). |

| GPAT1 | Mitochondria | Rate-limiting step in triglyceride synthesis.[2][3][12] | Transcriptionally upregulated by insulin via SREBP-1c.[3] |

| G3PP | Endoplasmic Reticulum | Hydrolyzes G3P to glycerol, acting as a "glycerol shunt" to control G3P levels.[14][16] | Expression is regulated by nutritional status.[13] |

Adipose tissue is the primary site of energy storage in the form of triglycerides. The availability of G3P is a rate-limiting factor for triglyceride synthesis in adipocytes.

-

Glycerol Kinase (GK): Adipocytes have very low levels of GK, meaning they cannot readily reutilize the glycerol released during lipolysis.[1][8] This prevents futile cycles of simultaneous triglyceride synthesis and breakdown.

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): cGPDH is the main provider of G3P for triglyceride synthesis in adipose tissue, deriving it from the glycolytic intermediate DHAP.[20] Its activity is elevated in obesity.[20]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): GPAT3 and GPAT4 are the predominant isoforms in adipose tissue.[11][21] GPAT3 expression is highly induced during adipocyte differentiation and is regulated by PPARγ.[3][12]

-

Glyceroneogenesis: In the fasted state, when glucose uptake is low, adipocytes can synthesize G3P from non-carbohydrate precursors like pyruvate through a pathway called glyceroneogenesis.[1][20]

Table 2: Key Enzymes and Pathways in Adipose Tissue G3P Metabolism

| Enzyme/Pathway | Location | Primary Function in Adipose Tissue | Regulation |

| Glycerol Kinase (GK) | Cytosol | Very low activity, limiting direct glycerol phosphorylation.[1][8] | Expression is minimal. |

| cGPDH (GPD1) | Cytosol | Major source of G3P from glycolysis for triglyceride synthesis.[20] | Activity is positively correlated with BMI and fat mass.[20] |

| GPAT3 & GPAT4 | Endoplasmic Reticulum | Catalyze the initial step of triglyceride synthesis.[11][21] | GPAT3 expression is regulated by PPARγ.[3] |

| Glyceroneogenesis | Cytosol/Mitochondria | G3P synthesis from non-glucose precursors during fasting.[1][20] | Reciprocally regulated with glycolysis.[22] |

Skeletal muscle utilizes G3P primarily for energy production via the glycerol phosphate shuttle and for the synthesis of intramuscular triglycerides.

-

Glycerol Kinase (GK): Present in skeletal muscle, allowing for the utilization of circulating glycerol.[1] Insulin can increase GK activity in cultured human muscle cells.[23]

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): The glycerol phosphate shuttle is particularly active in skeletal muscle, facilitating the transfer of reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.[4][5][6]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): GPAT1 is the major isoform in skeletal muscle, contributing to the synthesis of intramuscular triglycerides.[11]

Table 3: Key Enzymes in Skeletal Muscle G3P Metabolism

| Enzyme | Location | Primary Function in Skeletal Muscle | Regulation |

| Glycerol Kinase (GK) | Cytosol | Phosphorylation of glycerol for glycerolipid synthesis and glycolysis.[1][23] | Activity is increased by insulin.[23] |

| GPDH (cytosolic & mitochondrial) | Cytosol & Mitochondria | Key component of the glycerol phosphate shuttle for ATP production.[4][5][6] | Substrate availability. |

| GPAT1 | Mitochondria | Synthesis of intramuscular triglycerides.[11] |

In the brain, G3P metabolism is important for both energy production and lipid synthesis for membrane maintenance.

-

Glycerol Kinase (GK): The brain expresses GK, enabling the utilization of glycerol.[24]

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): The glycerol phosphate shuttle is functional in the brain and serves as a mechanism to regenerate NAD+ from NADH produced during glycolysis.[4][25] The cellular localization of GPDH isoforms in different brain cell types (neurons vs. glia) suggests complex roles beyond a simple shuttle.[24]

-

Glycerol-3-Phosphate Acyltransferases (GPATs): GPAT isoforms are expressed in the brain, contributing to the synthesis of complex lipids essential for neuronal structure and function.[11]

Hormonal Regulation of G3P Metabolism

The levels of G3P are tightly controlled by hormonal signals that reflect the body's nutritional status. Insulin and glucagon are the primary regulators, exerting their effects mainly by altering the expression and activity of the key enzymes involved in G3P metabolism.

Insulin Signaling

In the fed state, elevated insulin levels promote the storage of energy. In the context of G3P metabolism, insulin:

-

Stimulates Glycolysis: Increases glucose uptake and its conversion to DHAP, a precursor for G3P synthesis via cGPDH.

-

Upregulates Lipogenic Enzymes: In the liver, insulin stimulates the transcription of genes encoding lipogenic enzymes, including GPAT1, through the activation of SREBP-1c.[3] This directs G3P towards triglyceride synthesis.

-

Increases GK Activity in Muscle: Insulin has been shown to increase glycerol kinase activity in human muscle cells, promoting glycerol utilization in this tissue.[23]

Glucagon Signaling

During fasting, glucagon signaling predominates, promoting the mobilization of stored energy. Glucagon's effects on G3P metabolism are largely antagonistic to those of insulin:

-

Promotes Gluconeogenesis in the Liver: Glucagon stimulates the conversion of G3P to DHAP and subsequently to glucose.

-

Inhibits Triglyceride Synthesis: Glucagon can lower the cellular content of G3P in hepatocytes, thereby inhibiting triglyceride synthesis.[26][27][28] This effect is mediated by a decrease in G3P availability rather than direct inhibition of the esterification pathway enzymes.[26][27]

Experimental Protocols

The investigation of G3P metabolism relies on a variety of experimental techniques to quantify metabolite levels and enzyme activities.

Measurement of this compound Levels

A common method for the determination of G3P concentrations in tissue extracts involves an enzymatic assay coupled to a fluorometric or colorimetric readout.

Principle: G3P is oxidized by GPDH, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured.

Protocol Outline:

-

Tissue Homogenization: Snap-frozen tissue samples are homogenized in a suitable buffer (e.g., perchloric acid) to extract metabolites and precipitate proteins.

-

Neutralization: The acidic extract is neutralized with a base (e.g., potassium carbonate).

-

Enzymatic Reaction: The neutralized extract is incubated with a reaction mixture containing NAD+ and GPDH.

-

Detection: The amount of NADH produced is quantified by measuring absorbance at 340 nm or by using a coupled enzymatic reaction that generates a fluorescent or colored product.

-

Standard Curve: A standard curve using known concentrations of G3P is generated to calculate the concentration in the samples.

Assay of Key Enzyme Activities

Principle: The activity of GK is determined by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Protocol Outline:

-

Tissue Lysate Preparation: Tissues are homogenized in a buffer that preserves enzyme activity.

-

Reaction Mixture: The lysate is added to a reaction mixture containing glycerol, ATP, phosphoenolpyruvate, NADH, PK, and LDH.

-

Spectrophotometric Measurement: The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

-

Calculation: The enzyme activity is calculated based on the rate of absorbance change and the molar extinction coefficient of NADH.

Principle: GPDH activity is measured by monitoring the reduction of NAD+ to NADH in the presence of G3P.

Protocol Outline:

-

Tissue Lysate Preparation: As described for the GK assay.

-

Reaction Mixture: The lysate is incubated with a buffer containing G3P and NAD+.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm due to NADH formation is measured over time.

-

Calculation: The activity is calculated from the rate of absorbance increase.

Principle: GPAT activity is measured by quantifying the incorporation of radiolabeled G3P into a lipid-soluble product (lysophosphatidic acid).

Protocol Outline:

-

Subcellular Fractionation: Tissues are homogenized and subjected to differential centrifugation to isolate mitochondrial and microsomal fractions, where different GPAT isoforms are located.

-

Reaction Mixture: The isolated fractions are incubated with a reaction mixture containing [¹⁴C]G3P, acyl-CoA, and other necessary cofactors.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).

-

Quantification: The amount of radioactivity incorporated into the lipid phase is determined by liquid scintillation counting.

-

Calculation: The specific activity is calculated as the amount of product formed per unit time per amount of protein.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Conclusion

The regulation of this compound is a highly dynamic and tissue-specific process that is critical for maintaining metabolic homeostasis. The interplay between glycerol kinase, glycerol-3-phosphate dehydrogenase, glycerol-3-phosphate acyltransferases, and the newly characterized glycerol-3-phosphate phosphatase dictates the metabolic fate of G3P, whether it be channeled into energy storage, energy production, or glucose synthesis. Hormonal signals, particularly insulin and glucagon, provide a systemic level of control, ensuring that G3P metabolism is appropriately adapted to the nutritional state of the organism. A comprehensive understanding of these regulatory networks is paramount for the development of targeted therapies for metabolic diseases. Future research will likely focus on the intricate allosteric and post-translational regulation of these key enzymes and the potential for pharmacological modulation of G3P levels for therapeutic benefit.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 5. aklectures.com [aklectures.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Glycerol Kinase GK Overview Function and Research | AARMEDICA [aarmedica.com]

- 8. Glycerol kinase - Wikipedia [en.wikipedia.org]

- 9. GPDH - Creative Enzymes [creative-enzymes.com]

- 10. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 12. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 14. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]